molecular formula C11H11NO5 B13599016 Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate

Cat. No.: B13599016
M. Wt: 237.21 g/mol
InChI Key: ZWOJWIDVJQVMAR-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes a nitro group, a methyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate typically involves the esterification of 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-(4-methyl-3-aminophenyl)-3-oxopropanoate.

    Reduction: 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate involves its interaction with nucleophiles such as hydroxyl groups and amines. The compound undergoes nucleophilic substitution reactions, where the ester group is replaced by the nucleophile, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-nitrophenylboronic acid: Similar in structure but contains a boronic acid group instead of an ester group.

    4-Methyl-3-nitrophenyl isocyanate: Contains an isocyanate group, making it more reactive towards nucleophiles.

Uniqueness

Methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ester group makes it a versatile intermediate in organic synthesis, while the nitro group provides additional reactivity.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

methyl 3-(4-methyl-3-nitrophenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11NO5/c1-7-3-4-8(5-9(7)12(15)16)10(13)6-11(14)17-2/h3-5H,6H2,1-2H3

InChI Key

ZWOJWIDVJQVMAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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